2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid
Overview
Description
2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative that contains a bromine atom, a trifluoromethyl group, and a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various biologically active molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reagents . These factors can affect the compound’s stability, reactivity, and efficacy in the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a boronic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar in structure but contains a fluorine atom instead of a bromine atom.
6-Bromo-3-pyridinylboronic acid: Similar but lacks the trifluoromethyl group.
Uniqueness
2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct reactivity and selectivity compared to other boronic acid derivatives .
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILGSAIOVLPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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